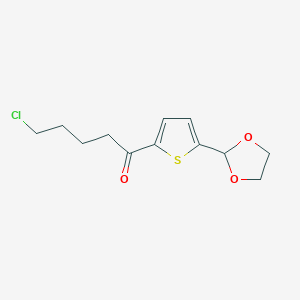
4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Vue d'ensemble
Description
The compound “4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a complex organic molecule. It contains a 4-chlorobutyl group, a 1,3-dioxolane group, and a 2-thienyl ketone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The 4-chlorobutyl group could potentially be added through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-dioxolane group is a cyclic acetal, the 4-chlorobutyl group is an alkyl chain with a chlorine atom, and the 2-thienyl ketone group contains a thiophene ring with a ketone functional group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone, chloroalkyl, and dioxolane groups. Ketones are known to undergo a variety of reactions, including nucleophilic addition and reduction . The chloroalkyl group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar ketone and dioxolane groups could influence its solubility, while the chlorobutyl group could affect its reactivity .
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound demonstrates significant versatility in synthetic chemistry, particularly in the formation of cyclic acetals and ketals under various conditions. For instance, nonenolizable aldehydes and ketones react under basic conditions with chloroalkanols to form 1,3-dioxolanes and 1,3-dioxanes, highlighting a method for carbonyl group protection in the form of cyclic acetals (Barbasiewicz & Mąkosza, 2006). Additionally, synthesis strategies involving chlorinated solvents for transforming thioketones into various sulfanyl chlorides and disulfides reveal the compound's role in generating structurally diverse molecules (Mlostoń et al., 2005).
Photolabile Protecting Groups
Innovative applications in photolabile protecting groups have been explored, where aldehydes and ketones caged as 1,3-dioxolanes are efficiently released upon irradiation. This approach offers a controlled method for the liberation of carbonyl compounds, potentially useful in materials science and controlled drug delivery systems (Kostikov, Malashikhina, & Popik, 2009).
Propriétés
IUPAC Name |
5-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c13-6-2-1-3-9(14)10-4-5-11(17-10)12-15-7-8-16-12/h4-5,12H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXNWYNGKJGWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641894 | |
| Record name | 5-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-47-9 | |
| Record name | 5-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



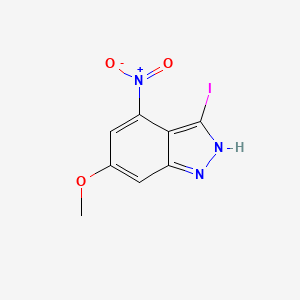

![4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613688.png)
![methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1613690.png)

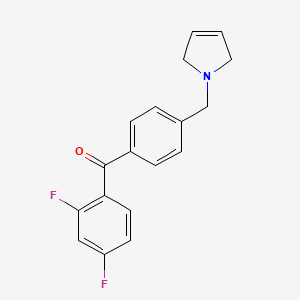
![3,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613697.png)
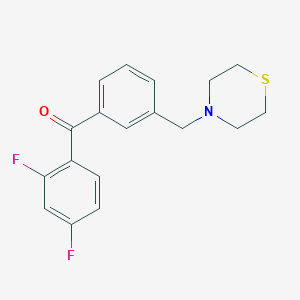
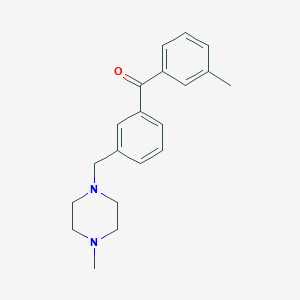


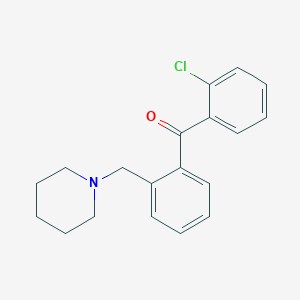

![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)